molecular formula C15H21N5O4 B2434102 3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-46-5

3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2434102
CAS No.: 887465-46-5
M. Wt: 335.364
InChI Key: XVTLTDBDTAEYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both imidazole and purine moieties, making it an interesting subject for studies in organic chemistry and pharmacology.

Properties

IUPAC Name

2,6-bis(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-10-9-20-11-12(16-14(20)18(10)5-7-23-3)17(2)15(22)19(13(11)21)6-8-24-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTLTDBDTAEYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-methoxyethyl halides under basic conditions, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in DMF or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes like replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the methoxyethyl groups.

    1,3-dimethylxanthine: Contains a purine core but different substituents.

    2-methoxyethyl-1H-imidazole: Shares the methoxyethyl group but has a simpler structure.

Uniqueness

3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of imidazole and purine rings, along with the specific methoxyethyl and methyl substituents

Biological Activity

3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the imidazopurine class. Its complex structure and unique substituents have garnered interest in medicinal chemistry due to potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula: C19H24N4O4
  • Molecular Weight: 384.42 g/mol
  • CAS Number: 1010929-19-7

Structural Characteristics

The compound features an imidazo[2,1-f]purine core with two methoxyethyl groups at positions 3 and 8, and methyl groups at positions 1 and 7. The structural formula can be represented as follows:

C19H24N4O4\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{4}

Research indicates that compounds in the imidazopurine class often interact with various molecular targets, such as enzymes and receptors. The specific mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to modulate pathways involved in neuropharmacology and cellular signaling.

Pharmacological Studies

  • Antidepressant Activity:
    A study evaluated derivatives of imidazo[2,1-f]purine compounds for their potential antidepressant effects. One derivative exhibited significant serotonin receptor affinity (5-HT_1A/5-HT_7) and showed promise in preclinical models for depression and anxiety .
  • Phosphodiesterase Inhibition:
    Compounds similar to this compound have been identified as phosphodiesterase (PDE) inhibitors. These enzymes play crucial roles in regulating cyclic nucleotide signaling pathways. Inhibiting PDEs can enhance intracellular cAMP levels, potentially leading to improved mood and cognitive function .

Case Studies

Case Study 1: Antidepressant Evaluation
In a controlled study involving forced swim tests in mice, a related compound demonstrated greater efficacy than the standard anxiolytic drug diazepam at a dosage of 2.5 mg/kg. This suggests that the compound may possess significant anxiolytic properties alongside its antidepressant potential .

Case Study 2: In Vitro Studies
In vitro assays have shown that derivatives of this imidazopurine compound can selectively inhibit certain phosphodiesterases (PDE4B and PDE10A), indicating their potential use in treating mood disorders by modulating neurotransmitter systems .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeAffinity/EffectReference
Compound AAntidepressantSignificant 5-HT_1A affinity
Compound BPDE InhibitorInhibition of PDE4B
Compound CAnxiolyticGreater efficacy than diazepam

Q & A

Q. What are the standard synthetic routes for 3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

The synthesis typically involves multi-step reactions, starting with cyclization of amido-nitriles or purine precursors under mild conditions. Key steps include alkylation at the 3- and 8-positions using 2-methoxyethyl groups, followed by dimethylation at positions 1 and 6. Reaction optimization (e.g., solvent choice, temperature, catalysts like palladium or copper) is critical for yield and purity. For example, dichloromethane or ethanol solvents at 60–80°C are commonly used for alkylation steps .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is primary for structural confirmation, particularly to verify methoxyethyl and methyl substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Use cell proliferation assays (e.g., MTT) and apoptosis markers (caspase-3/7 activation) to evaluate anticancer potential. Enzyme inhibition assays (e.g., kinase or phosphatase activity) can identify molecular targets. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard for potency assessment .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally complex imidazo-purine derivatives?

Optimize catalysts (e.g., Pd/C for cross-coupling) and solvent systems (e.g., DMF for polar intermediates). Continuous flow chemistry reduces side reactions in multi-step syntheses. Purification via flash chromatography or recrystallization enhances final purity. Yields >70% are achievable with rigorous temperature control (±2°C) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Conduct meta-analyses of published data to identify variables (e.g., cell lines, assay conditions). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to validate mechanisms. Structural analogs (Table 1) highlight substituent-dependent activity shifts, guiding SAR refinement .

Q. Table 1: Substituent Effects on Biological Activity

Substituent PositionModificationActivity Change (vs. Parent Compound)
3-MethoxyethylReplacement with hydroxypropyl↓ Solubility, ↑ Cytotoxicity
8-MethoxyethylRemovalLoss of enzyme inhibition

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like kinases or GPCRs. Quantitative SAR (QSAR) models using Hammett constants or logP values correlate substituent electronegativity with activity. MD simulations assess conformational stability in biological matrices .

Q. What methodologies address stability challenges during long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of methoxy groups). Lyophilization or storage in amber vials under argon prevents light/oxidation degradation. LC-MS monitors degradation products .

Q. How are chiral impurities managed in enantiomerically sensitive derivatives?

Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphates) ensures enantiomeric excess (>90%). Circular Dichroism (CD) spectroscopy confirms configuration .

Interdisciplinary Applications

Q. What pharmacological models are suitable for in vivo efficacy testing?

Xenograft mouse models (e.g., HCT-116 colorectal cancer) evaluate tumor suppression. Pharmacokinetic studies (plasma half-life, bioavailability) via LC-MS/MS guide dosing regimens. Toxicity profiles (AST/ALT levels) ensure safety .

Q. Can this compound be repurposed for non-oncological applications?

Preliminary data suggest antiviral potential (e.g., HCV protease inhibition). Neuroprotective activity in Parkinson’s models (SH-SY5Y cells) is under investigation. Target-agnostic screens (e.g., CRISPR-Cas9 libraries) identify novel pathways .

Q. Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data using isogenic cell lines or knockout models to isolate variables .
  • Experimental Design : Use factorial designs (e.g., DoE) to optimize synthesis and bioassay conditions simultaneously .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.